ZM-447439

Beschreibung

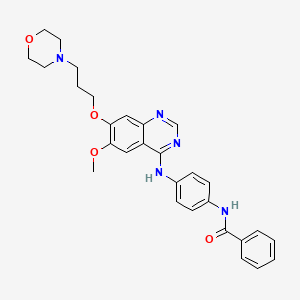

inhibits Aurora kinase; structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[4-[[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N5O4/c1-36-26-18-24-25(19-27(26)38-15-5-12-34-13-16-37-17-14-34)30-20-31-28(24)32-22-8-10-23(11-9-22)33-29(35)21-6-3-2-4-7-21/h2-4,6-11,18-20H,5,12-17H2,1H3,(H,33,35)(H,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNYUTNQZVRGMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OCCCN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186833 | |

| Record name | ZM-447439 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331771-20-1 | |

| Record name | N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331771-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ZM-447439 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331771201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZM-447439 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZM-447439 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSN3P9776R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ZM-447439: An In-Depth Technical Guide to its Mechanism of Action in Mitosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ZM-447439 is a potent and selective, ATP-competitive inhibitor of Aurora kinases, a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. By targeting Aurora A and Aurora B, this compound disrupts key mitotic events, leading to defects in chromosome alignment and segregation, ultimately resulting in cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of Aurora Kinases

This compound functions as a small molecule inhibitor that targets the ATP-binding pocket of Aurora kinases.[1] This competitive inhibition prevents the transfer of phosphate from ATP to the kinase's downstream substrates, effectively blocking their function. While it inhibits both Aurora A and Aurora B, it is often considered a preferential Aurora B inhibitor in cellular contexts.[2]

The primary molecular consequence of this compound treatment is the inhibition of the phosphorylation of key mitotic proteins. A hallmark of its activity is the reduction of histone H3 phosphorylation at serine 10, a modification critical for chromosome condensation and segregation.[3][4][5]

Quantitative Inhibition Data

The inhibitory activity of this compound against Aurora kinases has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and selectivity.

| Kinase Target | IC50 (nM) | Reference |

| Aurora A | 110 | [3] |

| Aurora A | >1000 | [6] |

| Aurora B | 130 | [3] |

| Aurora B | 50 | [6] |

| Aurora C | 250 | [6] |

Note: IC50 values can vary between different experimental setups and recombinant enzyme sources.

This compound exhibits selectivity for Aurora kinases over other related kinases. For instance, the IC50 values for other mitotic kinases like CDK1 and PLK1 are typically greater than 10 µM.[6]

Cellular Consequences of Aurora Kinase Inhibition by this compound

The inhibition of Aurora kinases by this compound triggers a cascade of events that disrupt the normal progression of mitosis, leading to distinct cellular phenotypes.

Disruption of Mitotic Events

Treatment with this compound leads to a failure in several critical mitotic processes:

-

Failed Chromosome Alignment and Segregation: Cells treated with this compound are unable to properly align their chromosomes at the metaphase plate, and subsequent chromosome segregation is aberrant.[3][4][7]

-

Compromised Spindle Checkpoint: Despite the presence of misaligned chromosomes, the spindle assembly checkpoint, which normally halts the cell cycle to allow for error correction, is compromised. This leads to an exit from mitosis without proper chromosome segregation.[3][4][7]

-

Inhibition of Cytokinesis: The final stage of cell division, cytokinesis, is also inhibited, resulting in cells with a 4N or greater DNA content (endoreduplication).[3][4]

-

Reduced Kinetochore Localization of Key Proteins: this compound has been shown to inhibit the localization of essential spindle checkpoint proteins, such as BubR1, Mad2, and Cenp-E, to the kinetochores.[3][4]

Cell Cycle Arrest and Apoptosis

The mitotic defects induced by this compound ultimately lead to cell cycle arrest, primarily in the G2/M phase.[8] Prolonged arrest and the inability to complete mitosis trigger the intrinsic apoptotic pathway, characterized by DNA fragmentation and the activation of caspases 3 and 7.[8] This selective toxicity towards proliferating tumor cells makes this compound a compound of interest in cancer research.[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Mitosis

Caption: Mechanism of action of this compound, from Aurora kinase inhibition to cellular outcomes.

Experimental Workflow for Assessing this compound Activity

Caption: A typical experimental workflow to characterize the activity of this compound.

Key Experimental Protocols

In Vitro Kinase Assay

This protocol is used to determine the direct inhibitory effect of this compound on purified Aurora kinases.

-

Reaction Setup: Prepare a reaction mixture containing purified recombinant Aurora kinase (A, B, or C), a suitable kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 12.5 mM KCl, 2.5 mM NaF, 0.6 mM DTT, 6.25 mM MnCl2), a peptide substrate, and ATP (e.g., 10 µM for Aurora A, 5 µM for Aurora B) mixed with a radioactive isotope like γ-[33P]ATP.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixtures. Include a no-inhibitor control (DMSO only) and a no-enzyme control.

-

Incubation: Incubate the reactions at room temperature for a defined period (e.g., 60 minutes).

-

Stopping the Reaction: Terminate the reactions by adding an acidic solution, such as 20% phosphoric acid.

-

Quantification: Capture the phosphorylated substrate on a filter membrane (e.g., P30 nitrocellulose filters). Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the absorbance of the treated cells relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA-binding dye is proportional to the DNA content of each cell.

-

Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence for Phosphorylated Histone H3

This technique visualizes the levels and localization of phosphorylated histone H3 (Ser10) within cells.

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound for a short period (e.g., 1-2 hours).

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100 in PBS).

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS with 1% BSA).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated histone H3 (Ser10).

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Counterstaining and Mounting: Counterstain the DNA with a dye like DAPI and mount the coverslips on microscope slides.

-

Microscopy: Visualize the cells using a fluorescence microscope and capture images. The fluorescence intensity of the phospho-histone H3 signal can be quantified.

Conclusion

This compound serves as a critical tool for studying the roles of Aurora kinases in mitosis and as a lead compound in the development of anti-cancer therapeutics. Its well-defined mechanism of action, centered on the inhibition of Aurora A and B, leads to predictable and quantifiable cellular outcomes, including mitotic catastrophe and apoptosis. The experimental protocols detailed in this guide provide a robust framework for investigating the effects of this compound and other Aurora kinase inhibitors in both basic research and drug discovery settings.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. rupress.org [rupress.org]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ZM 447439 inhibition of aurora kinase induces Hep2 cancer cell apoptosis in three-dimensional culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the Aurora Kinase Inhibitor, ZM447439, in Canine Malignant Lymphoid Cells in Vitro [scirp.org]

- 7. Histone modification dynamics as revealed by multicolor immunofluorescence-based single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

ZM-447439: An In-depth Technical Guide to its Effects on Chromosome Segregation

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM-447439 is a potent and selective, ATP-competitive small molecule inhibitor of the Aurora family of serine/threonine kinases.[1][2] Initially developed as a tool for cancer research, it has become instrumental in elucidating the critical roles of Aurora kinases, particularly Aurora B, in mitotic progression and the maintenance of genomic stability. This technical guide provides a comprehensive overview of the effects of this compound on chromosome segregation, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Aurora Kinases

This compound primarily targets Aurora A and Aurora B kinases, which are essential regulators of mitosis.[2][3] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B, a component of the chromosomal passenger complex (CPC), plays a crucial role in correcting erroneous kinetochore-microtubule attachments, ensuring proper chromosome alignment, and activating the spindle assembly checkpoint (SAC).[4][5] this compound's inhibitory action on these kinases leads to a cascade of defects in chromosome segregation.

Quantitative Data: Inhibitory Potency and Cellular Effects

The efficacy of this compound has been quantified across various studies, providing valuable data for experimental design.

| Target | IC50 (nM) | Notes | Reference |

| Aurora A | 110 | In vitro kinase assay | [2][3] |

| Aurora B | 50 - 130 | In vitro kinase assay | [1][2][3] |

| Aurora C | 250 | In vitro kinase assay | [1] |

| cdk1, PLK1 | >10,000 | Demonstrates selectivity | [1] |

| Cell Line | Effect | Concentration | Reference |

| HeLa, A549, HME | Accumulation of cells with 4N/8N DNA content | Not specified | [6][7] |

| DLD-1 | Inhibition of chromosome alignment and segregation | Not specified | [8] |

| Hep2 | Reduced histone H3 (Ser10) phosphorylation, induction of multipolar spindles and apoptosis | Not specified | [3][6] |

| BON, QGP-1, MIP-101 | Dose-dependent inhibition of proliferation | 0.9 - 3 µM (IC50) | [2][9] |

| Human Leukemia Cells | Growth inhibition, accumulation of 4N DNA content, apoptosis | Not specified | [10] |

| RPE-1 | Increased incidence of micronuclei and deformed nuclei | 10 µM | [11] |

Effects on Chromosome Segregation and Mitotic Progression

Treatment of cells with this compound leads to a range of predictable and dramatic mitotic defects:

-

Failed Chromosome Alignment: Cells treated with this compound assemble bipolar spindles, but chromosomes fail to congress to the metaphase plate.[3][8][12] This is a direct consequence of Aurora B inhibition, which is required to correct improper kinetochore-microtubule attachments.

-

Compromised Spindle Assembly Checkpoint (SAC): Despite the presence of misaligned chromosomes, which should activate the SAC and cause a mitotic arrest, cells treated with this compound exit mitosis with normal kinetics.[8][12][13] This indicates that this compound overrides the SAC.

-

Inhibition of Histone H3 Phosphorylation: A hallmark of Aurora B activity is the phosphorylation of histone H3 at serine 10. This compound treatment dramatically reduces this phosphorylation.[3][6][13]

-

Localization Defects of Kinetochore Proteins: The proper localization of several key kinetochore and SAC proteins, including BubR1, Mad2, and CENP-E, is dependent on Aurora B activity.[3] this compound treatment diminishes the kinetochore localization of these proteins.[3]

-

Cytokinesis Failure: Following a defective mitosis, cells often fail to undergo cytokinesis, leading to the formation of polyploid cells.[3][12]

-

Induction of Apoptosis: Prolonged treatment with this compound can induce apoptosis in cancer cell lines.[6][9]

Signaling Pathways and Experimental Workflows

Aurora B Signaling Pathway in Chromosome Segregation

The following diagram illustrates the central role of Aurora B in ensuring accurate chromosome segregation and how this compound disrupts this process.

Caption: Aurora B pathway at the kinetochore and its inhibition by this compound.

Experimental Workflow: Analyzing the Effects of this compound

This diagram outlines a typical experimental workflow to investigate the cellular effects of this compound.

Caption: A standard workflow for studying the effects of this compound on cultured cells.

Experimental Protocols

Below are generalized protocols for key experiments used to characterize the effects of this compound. Specific parameters should be optimized for the cell line and experimental system being used.

Immunofluorescence Staining for Mitotic Defects

Objective: To visualize the effects of this compound on chromosome alignment, spindle formation, and kinetochore protein localization.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa or U2OS) on glass coverslips at an appropriate density.

-

Allow cells to adhere and grow for 24 hours.

-

Treat cells with a range of this compound concentrations (e.g., 0.5 µM to 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 1 to 24 hours).

-

-

Fixation and Permeabilization:

-

Wash cells briefly with pre-warmed PBS.

-

Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking and Antibody Incubation:

-

Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Primary antibodies of interest: anti-α-tubulin (for spindle), anti-phospho-histone H3 (Ser10) (for mitotic cells and Aurora B activity), anti-CREST (for kinetochores), anti-Mad2 or anti-BubR1 (for SAC components).

-

-

Wash three times with PBS.

-

Incubate with appropriate Alexa Fluor-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

DNA Staining and Mounting:

-

Stain DNA with DAPI or Hoechst 33342 for 5 minutes.

-

Wash with PBS.

-

Mount coverslips on glass slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Acquire images using a confocal or widefield fluorescence microscope.

-

Quantify phenotypes such as the percentage of cells with misaligned chromosomes, multipolar spindles, or reduced kinetochore localization of specific proteins.

-

Western Blotting for Protein Phosphorylation

Objective: To quantitatively assess the inhibition of Aurora B kinase activity by measuring the phosphorylation of its substrates.

Methodology:

-

Cell Lysis and Protein Quantification:

-

Culture and treat cells with this compound as described above.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-histone H3 (Ser10), anti-total histone H3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Conclusion

This compound is a powerful chemical tool for dissecting the intricate processes of mitosis. Its specific inhibition of Aurora kinases, particularly Aurora B, leads to a cascade of events culminating in failed chromosome segregation and, frequently, cell death. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of mitotic regulation and as a benchmark for the development of novel anti-cancer therapeutics targeting the Aurora kinase family.

References

- 1. rndsystems.com [rndsystems.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ZM 447439 inhibition of aurora kinase induces Hep2 cancer cell apoptosis in three-dimensional culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Aurora B couples chromosome alignment with anaphase by targeting BubR1, Mad2, and Cenp-E to kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ZM447439, a novel promising aurora kinase inhibitor, provokes antiproliferative and proapoptotic effects alone and in combination with bio- and chemotherapeutic agents in gastroenteropancreatic neuroendocrine tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. researchgate.net [researchgate.net]

- 12. rupress.org [rupress.org]

- 13. Aurora Kinase Inhibitor ZM447439 Blocks Chromosome-induced Spindle Assembly, the Completion of Chromosome Condensation, and the Establishment of the Spindle Integrity Checkpoint in Xenopus Egg Extracts - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ZM-447439 in the Spindle Assembly Checkpoint: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic stability. The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that ensures each kinetochore is properly attached to the mitotic spindle before allowing the cell to enter anaphase.[1][2] Aurora B kinase, a key component of the chromosomal passenger complex (CPC), plays a pivotal role in both the correction of erroneous kinetochore-microtubule attachments and the activation of the SAC signaling cascade. ZM-447439 is a potent and selective small molecule inhibitor of Aurora kinases, with a particularly strong activity against Aurora B.[3][4][5] This technical guide provides an in-depth overview of the role of this compound in elucidating the functions of Aurora B within the spindle assembly checkpoint, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and workflows.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of Aurora kinases.[4] It primarily targets Aurora B, and to a lesser extent Aurora A, thereby preventing the phosphorylation of their downstream substrates.[1][3][5] The inhibition of Aurora B kinase activity by this compound has profound effects on mitotic progression. Cells treated with this compound exhibit a failure in proper chromosome alignment, are unable to maintain a SAC-mediated mitotic arrest in the presence of spindle poisons like paclitaxel, and ultimately exit mitosis without proper chromosome segregation, a phenomenon known as mitotic slippage.[1][2][6] This leads to the formation of polyploid cells and often triggers apoptosis.[7]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on essential spindle assembly checkpoint components.

| Target Kinase | IC50 (nM) | Reference |

| Aurora A | 110 | [1][3][5] |

| Aurora B | 130 | [1][3][5] |

| Other Kinases (e.g., CDK1, PLK1) | >10,000 | [1] |

Table 1: In vitro kinase inhibitory activity of this compound. IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

| Kinetochore Protein | Treatment Condition | Reduction in Kinetochore Localization (%) | Reference |

| BubR1 | This compound | ~90% | [1] |

| Mad2 | This compound in prometaphase | >90% | [1] |

| Mad2 | This compound + Nocodazole | ~70% | [1] |

| Mad2 | This compound + Paclitaxel | ~57% | [1] |

| Cenp-E | This compound | ~72% | [1] |

| Cenp-E | This compound + Nocodazole | ~41% | [1] |

| Cenp-E | This compound + Paclitaxel | ~77% | [1] |

Table 2: Effect of this compound on the localization of key spindle assembly checkpoint proteins to the kinetochore. Data is derived from quantitative immunofluorescence studies.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the role of this compound in the spindle assembly checkpoint.

Cell Culture and Synchronization

-

Cell Lines: HeLa, DLD-1, or other suitable human cancer cell lines.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

Synchronization: To enrich for a population of cells in mitosis, a double thymidine block is commonly employed.[8][9][10]

-

Cells are treated with 2 mM thymidine for 18 hours to arrest them at the G1/S boundary.

-

The thymidine-containing medium is removed, and the cells are washed with phosphate-buffered saline (PBS) and incubated in fresh medium for 9 hours to allow them to proceed through the S phase.

-

A second thymidine block (2 mM) is applied for 17 hours to re-arrest the cells at the G1/S boundary.

-

To obtain a population of mitotic cells, the thymidine is washed out, and cells are released into fresh medium. Mitotic cells can be collected 8-10 hours post-release. For experiments involving spindle poisons, nocodazole (a microtubule-depolymerizing agent) or paclitaxel (a microtubule-stabilizing agent) can be added after the release from the second thymidine block to induce a SAC-dependent mitotic arrest.

-

In Vitro Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on Aurora B kinase activity.

-

Reagents: Recombinant human Aurora B kinase, a suitable substrate (e.g., myelin basic protein or a specific peptide substrate), ATP (containing γ-32P-ATP for radiometric assays or unlabeled ATP for luminescence-based assays like ADP-Glo™[3]), kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT), and this compound at various concentrations.

-

Procedure (Radiometric):

-

The kinase reaction is initiated by adding the kinase to a mixture of the substrate, ATP, and this compound in the reaction buffer.

-

The reaction is incubated at 30°C for a specified time (e.g., 20-30 minutes).

-

The reaction is stopped by adding a stop solution (e.g., phosphoric acid).

-

The phosphorylated substrate is captured on a filter membrane (e.g., P81 phosphocellulose paper).

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Immunofluorescence Microscopy

This technique is used to visualize the localization of SAC proteins at the kinetochores and the effects of this compound on their recruitment.[11]

-

Cell Preparation: Cells are grown on glass coverslips and treated with this compound (e.g., 2 µM for 1-3 hours)[11] and/or spindle poisons as required.

-

Fixation and Permeabilization:

-

Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

They are then permeabilized with 0.5% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Coverslips are blocked with a blocking buffer (e.g., 3% bovine serum albumin in PBS) for 1 hour.

-

Incubation with primary antibodies diluted in blocking buffer is carried out overnight at 4°C. Key primary antibodies include anti-BubR1, anti-Mad2, anti-Cenp-E, and a kinetochore marker like anti-centromere antibody (ACA).

-

After washing with PBS, cells are incubated with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488, 594) for 1 hour at room temperature.

-

DNA is counterstained with DAPI.

-

-

Imaging and Analysis:

-

Coverslips are mounted on glass slides with an anti-fade mounting medium.

-

Images are acquired using a confocal or deconvolution fluorescence microscope.

-

Quantitative analysis of protein localization at kinetochores is performed using image analysis software by measuring the fluorescence intensity of the protein of interest at the kinetochore (co-localized with the ACA signal) and subtracting the background fluorescence.

-

Western Blotting

Western blotting is used to determine the levels of key cell cycle and SAC proteins.

-

Sample Preparation: Cells are lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

The membrane is incubated with primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3, anti-BubR1, anti-Mad2) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound inhibits Aurora B, disrupting SAC signaling.

Caption: Workflow for studying this compound's impact on the SAC.

Caption: Logical flow of this compound's cellular effects.

Conclusion

This compound has been an invaluable tool for dissecting the intricate role of Aurora B kinase in the spindle assembly checkpoint. Its ability to selectively inhibit Aurora B has allowed researchers to uncouple the various functions of this kinase in mitosis. The data clearly demonstrate that Aurora B activity is essential for the proper recruitment of key SAC components to the kinetochores, and that disruption of this process by this compound leads to a compromised checkpoint, genomic instability, and ultimately, cell death. This detailed understanding of this compound's mechanism of action not only enhances our fundamental knowledge of cell cycle control but also provides a strong rationale for the continued development of Aurora kinase inhibitors as potential therapeutic agents in oncology.

References

- 1. rupress.org [rupress.org]

- 2. Aurora B couples chromosome alignment with anaphase by targeting BubR1, Mad2, and Cenp-E to kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.co.uk [promega.co.uk]

- 4. ZM 447439 | Aurora Kinases | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Aurora kinase inhibitor ZM447439 accelerates first meiosis in mouse oocytes by overriding the spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ZM 447439 inhibition of aurora kinase induces Hep2 cancer cell apoptosis in three-dimensional culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. imtm.cz [imtm.cz]

- 11. Aurora B phosphorylates spatially distinct targets to differentially regulate the kinetochore-microtubule interface - PMC [pmc.ncbi.nlm.nih.gov]

ZM-447439: A Potent Inducer of Apoptosis in Cancer Cells – A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Aurora kinase inhibitor ZM-447439 and its role in inducing apoptosis in cancer cells. This compound is a potent, ATP-competitive inhibitor of Aurora A and Aurora B kinases, crucial regulators of mitotic progression.[1][2] Inhibition of these kinases by this compound leads to mitotic arrest, polyploidy, and ultimately, apoptotic cell death in a variety of cancer cell lines.[2] This document details the molecular mechanisms, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the critical signaling pathways involved in this compound-induced apoptosis.

Introduction to this compound

This compound is a selective small molecule inhibitor targeting Aurora kinases, a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis.[2] Overexpression of Aurora kinases is a common feature in many human cancers and is associated with tumorigenesis, making them attractive targets for cancer therapy.[3] this compound has been shown to effectively inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.[1][4]

Mechanism of Action

This compound functions primarily by inhibiting the kinase activity of Aurora A and Aurora B.[1] This inhibition disrupts several critical mitotic processes:

-

Interference with Spindle Assembly: Inhibition of Aurora A leads to defects in centrosome maturation and separation, resulting in the formation of monopolar or multipolar spindles.

-

Disruption of the Spindle Integrity Checkpoint: this compound's inhibition of Aurora B interferes with the proper attachment of microtubules to kinetochores, leading to the activation of the spindle integrity checkpoint and a prolonged mitotic arrest.

-

Inhibition of Cytokinesis: Aurora B is essential for the final stages of cell division, and its inhibition by this compound often results in failed cytokinesis, leading to the formation of polyploid cells.[2]

These mitotic disruptions ultimately trigger the intrinsic apoptotic pathway, leading to programmed cell death.

Quantitative Data: In Vitro Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized below.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |

| BON | Gastroenteropancreatic Neuroendocrine Tumor | 3 | 72 | [1] |

| QGP-1 | Gastroenteropancreatic Neuroendocrine Tumor | 0.9 | 72 | [1] |

| MIP-101 | Gastroenteropancreatic Neuroendocrine Tumor | 3 | 72 | [1] |

| EoL-1 | Eosinophilic Leukemia | 0.187 | Not Specified | [1] |

| MCF7 | Breast Cancer | 0.198 | Not Specified | [1] |

| P12-ICHIKAWA | T-cell Acute Lymphoblastic Leukemia | 0.224 | Not Specified | [1] |

| A549 | Non-small Cell Lung Cancer | 3.2 | 48 | [5] |

| A549 | Non-small Cell Lung Cancer | 3.3 | 72 | [5] |

| NCI-H1299 | Non-small Cell Lung Cancer | 1.1 | 48 | [5] |

| NCI-H1299 | Non-small Cell Lung Cancer | 0.7 | 72 | [5] |

| MCF-7 | Breast Cancer | 3.1 | 48 | [5] |

| MCF-7 | Breast Cancer | 0.8 | 72 | [5] |

| HepG2 | Hepatocellular Carcinoma | 3.3 | 48 | [5] |

| HepG2 | Hepatocellular Carcinoma | 0.6 | 72 | [5] |

| GL-1 | Canine Malignant Lymphoid | 4.77 | 24 | [6] |

| EMA | Canine Malignant Lymphoid | 8.03 | 24 | [6] |

Signaling Pathways in this compound-Induced Apoptosis

The apoptotic cascade initiated by this compound involves the activation of key signaling pathways, primarily the intrinsic or mitochondrial pathway. This process is often dependent on the p53 tumor suppressor protein.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

Cell Viability Assay (MTT or Crystal Violet)

Principle: To determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 values.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Crystal Violet Assay:

-

Fix the cells with 1% glutaraldehyde for 15 minutes.

-

Stain the cells with 0.1% crystal violet solution for 20 minutes.

-

Wash the wells with water to remove excess stain.

-

Solubilize the bound dye with 0.2% Triton X-100.

-

Measure the absorbance at 570 nm.[5]

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: To quantify the percentage of apoptotic and necrotic cells following this compound treatment. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) stains the DNA of late apoptotic and necrotic cells with compromised membranes.

Protocol:

-

Cell Treatment: Culture 1 x 10^6 cells in a 6-well plate and treat with the desired concentration of this compound (e.g., IC50 concentration) for 24 or 48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL).

-

Incubate for 15 minutes at room temperature in the dark.[6]

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

-

Flow Cytometry: Analyze the samples by flow cytometry within one hour of staining.

Cell Cycle Analysis

Principle: To determine the effect of this compound on cell cycle progression.

Protocol:

-

Cell Treatment: Treat 1 x 10^6 cells with this compound at the desired concentration and time points.

-

Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at 4°C for at least 2 hours.

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for Apoptosis Markers

Principle: To detect changes in the expression levels of key apoptosis-related proteins.

Protocol:

-

Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Cleaved PARP, p53, Bax, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay

Principle: To measure the activity of executioner caspases (Caspase-3 and -7), which are key mediators of apoptosis.

Protocol:

-

Cell Treatment: Seed cells in a 96-well plate and treat with this compound for the desired time.

-

Assay: Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay).

-

Add the caspase reagent to each well.

-

Incubate at room temperature for 1-2 hours.

-

-

Measurement: Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of caspase activity.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for investigating the pro-apoptotic effects of this compound.

Conclusion

This compound is a potent Aurora kinase inhibitor that effectively induces apoptosis in a wide range of cancer cell lines. Its mechanism of action, centered on the disruption of mitotic processes, leads to cell cycle arrest and the activation of the intrinsic apoptotic pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and characterize the pro-apoptotic effects of this compound and other similar anti-cancer compounds. Further research into the combinatorial effects of this compound with other chemotherapeutic agents may reveal synergistic anti-tumor activities and pave the way for novel cancer treatment strategies.[4]

References

An In-depth Technical Guide to the Chemical Structure and Activity of ZM-447439

Introduction: ZM-447439 is a potent and selective, ATP-competitive small molecule inhibitor of the Aurora family of serine/threonine kinases.[1][2][3] First reported in 2003, it has become a critical tool in cell biology and cancer research for studying the roles of Aurora kinases in mitosis and cytokinesis.[4] Its ability to disrupt key mitotic events has also positioned it as a potential anti-cancer therapeutic agent. This guide provides a detailed overview of its chemical structure, mechanism of action, and the experimental protocols used to characterize its function.

Chemical Identity and Properties

This compound is a quinazoline compound.[5] Its core structure is designed to fit into the ATP-binding pocket of Aurora kinases.[5][6]

| Property | Value | Source |

| IUPAC Name | N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide | [7][8] |

| Molecular Formula | C₂₉H₃₁N₅O₄ | [7][8][9] |

| Molecular Weight | 513.59 g/mol | [5][7][10] |

| CAS Number | 331771-20-1 | [5][7][10] |

| Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OCCCN5CCOCC5 | [2][7][8] |

| Appearance | Orange or white solid | [5][7][11] |

| Solubility | Soluble in DMSO (up to 50 mg/mL or 100 mM) | [5][7][8] |

Mechanism of Action and Biological Effects

This compound functions as an ATP-competitive inhibitor, targeting Aurora kinases A and B, with a preference for Aurora B.[1][3][11] Although it was initially described as an inhibitor for both, in vivo studies have shown a predominant inhibition of Aurora B.[4] By blocking the kinase activity, this compound prevents the phosphorylation of key mitotic substrates, leading to a cascade of cellular defects.

Core Biological Effects:

-

Inhibition of Histone H3 Phosphorylation: A primary downstream effect is the potent inhibition of Aurora B-mediated phosphorylation of Histone H3 at Serine 10, a crucial event for chromosome condensation during mitosis.[1][4][10]

-

Disruption of Mitosis: Cells treated with this compound exhibit severe mitotic defects, including failure of chromosome alignment at the metaphase plate, improper chromosome segregation, and subsequent failure of cytokinesis.[10]

-

Spindle Checkpoint Compromise: The inhibitor compromises the function of the spindle assembly checkpoint, preventing the localization of key checkpoint proteins like BubR1 and Mad2 to the kinetochores.[10]

-

Induction of Apoptosis: this compound induces apoptosis, particularly in proliferating tumor cells.[10] This process is mediated through the mitochondrial pathway, involving the upregulation of p53 and requiring the pro-apoptotic proteins Bak and Bax.[4]

-

Cell Cycle Arrest: Treatment with this compound can lead to G2/M phase cell cycle arrest.[1]

Quantitative Data: Inhibitory Activity

The inhibitory concentration (IC₅₀) of this compound has been determined against various kinases and cell lines, demonstrating its selectivity.

| Target Kinase | IC₅₀ Value (nM) | Source |

| Aurora B | 50 - 130 | [1][2][3][9] |

| Aurora A | 110 - 1000 | [1][2][3][9] |

| Aurora C | 250 | [2][3][11] |

| Lck | 880 | [5] |

| Src | 1030 | [5] |

| MEK1 | 1790 | [5] |

| CDK1, PLK1 | > 10,000 | [2][5][9] |

| Cell Line | Assay Type | IC₅₀ Value (µM) | Source |

| BON | Growth Inhibition (72h) | 3.0 | [1] |

| QGP-1 | Growth Inhibition (72h) | 0.9 | [1] |

| MIP-101 | Growth Inhibition (72h) | 3.0 | [1] |

| GL-1 (Canine Lymphoid) | Cell Survival (24h) | 4.77 | [12] |

| EMA (Canine Lymphoid) | Cell Survival (24h) | 8.03 | [12] |

Signaling Pathway and Experimental Workflow Visualizations

This compound Signaling Pathway

The diagram below illustrates the mechanism of action for this compound, from the inhibition of Aurora B kinase to the downstream cellular consequences of mitotic failure and apoptosis.

Experimental Workflow: In Vitro Kinase Assay

This diagram outlines the key steps for performing an in vitro kinase assay to determine the inhibitory activity of this compound on Aurora kinases.

Detailed Experimental Protocols

In Vitro Aurora Kinase Inhibition Assay

This protocol is adapted from methodologies used to characterize the enzymatic inhibition of Aurora kinases by this compound.[2]

Objective: To determine the IC₅₀ value of this compound against purified recombinant Aurora A and Aurora B kinases.

Materials:

-

Purified recombinant His6-tagged Aurora A and Aurora B enzymes.

-

This compound compound.

-

Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 12.5 mM KCl, 2.5 mM NaF, 0.6 mM DTT, 6.25 mM MnCl₂.

-

Peptide substrate (e.g., Kemptide).

-

ATP solution.

-

γ-[³³P]ATP (specific activity ≥ 2,500 Ci/mmol).

-

20% Phosphoric Acid.

-

P30 Nitrocellulose filters.

-

Scintillation counter (e.g., Betaplate™ counter).

Methodology:

-

Enzyme Preparation: Use purified recombinant Aurora A or B kinase (approx. 1 ng per reaction).

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO. Include "no compound" and "no enzyme" controls.

-

Reaction Setup: In a microplate, combine the following components to form the reaction cocktail:

-

Reaction Buffer.

-

10 µM peptide substrate.

-

10 µM ATP (for Aurora A) or 5 µM ATP (for Aurora B).

-

0.2 µCi γ-[³³P]ATP.

-

-

Initiate Reaction: Add the diluted this compound or DMSO control to the wells, followed by the addition of the kinase to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Stop Reaction: Terminate the reaction by adding 20% phosphoric acid to each well.

-

Product Capture: Transfer the reaction mixture to P30 nitrocellulose filters. The phosphorylated peptide substrate will bind to the filter.

-

Detection: Wash the filters to remove unbound ATP. Measure the amount of incorporated ³³P using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the "no compound" control. Plot the inhibition curve and determine the IC₅₀ value.

Cell Viability (MTT) Assay

This protocol is based on methods used to assess the cytotoxic effects of this compound on cancer cell lines.[12]

Objective: To determine the effect of this compound on the viability and proliferation of a selected cell line and calculate the IC₅₀.

Materials:

-

Canine malignant lymphoid cell lines (e.g., GL-1, EMA) or other desired cell line.

-

Complete cell culture medium.

-

This compound stock solution (10 mM in DMSO).

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader (absorbance at 570 nm).

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3 x 10⁵ cells/well for GL-1, 6 x 10⁵ cells/well for EMA) and allow them to attach or acclimate overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control group treated with the highest concentration of DMSO used (e.g., 0.5%).

-

Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT reagent to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC₅₀ value.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. ZM 447439 | Aurora Kinases | Tocris Bioscience [tocris.com]

- 4. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aurora Kinase Inhibitor VI, ZM447439 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. ZM447439 | CAS 331771-20-1 | Aurora B kinase inhibitor [stressmarq.com]

- 8. ZM 447439, Aurora B kinase inhibitor (CAS 331771-20-1) | Abcam [abcam.com]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. focusbiomolecules.com [focusbiomolecules.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

ZM-447439: A Comprehensive Technical Guide to its Targets and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZM-447439 is a potent and selective, ATP-competitive inhibitor of Aurora kinases, a family of serine/threonine kinases crucial for the regulation of mitosis. Dysregulation of Aurora kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This document provides an in-depth technical overview of the targets, selectivity profile, and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its cellular effects and the methodologies used to characterize it.

Core Targets and In Vitro Potency

The primary targets of this compound are the Aurora kinases, with a preferential inhibition of Aurora B. The in vitro potency of this compound against these kinases has been determined through various biochemical assays, with reported half-maximal inhibitory concentrations (IC50) in the nanomolar range.

| Target | IC50 (nM) - Source 1 | IC50 (nM) - Source 2 | IC50 (nM) - Source 3 |

| Aurora A | 1000[1] | 110[2][3] | - |

| Aurora B | 50[1] | 130[2][3] | - |

| Aurora C | 250[1] | - | - |

Note: Variations in IC50 values can be attributed to different experimental conditions, such as enzyme and substrate concentrations, and assay formats.

Selectivity Profile

This compound exhibits high selectivity for Aurora kinases over a range of other kinases. This selectivity is crucial for minimizing off-target effects and associated toxicities.

| Kinase | IC50 (µM) | Selectivity Fold (vs. Aurora B, Source 1) |

| CDK1 | >10[1][4] | >200 |

| PLK1 | >10[1][4] | >200 |

| MEK1 | 1.79[2] | ~36 |

| Src | 1.03[2] | ~21 |

| Lck | 0.88[2] | ~18 |

A broader screening of this compound against a panel of kinases has been performed using the KINOMEscan™ platform, providing a more comprehensive view of its selectivity. While the full dataset is extensive, the results confirm a high degree of selectivity for the Aurora kinase family.

Mechanism of Action and Cellular Effects

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Aurora kinases and preventing the phosphorylation of their downstream substrates. The inhibition of Aurora B, a key component of the chromosomal passenger complex (CPC), disrupts several critical mitotic events.

Signaling Pathway

The primary cellular consequences of this compound treatment include:

-

Inhibition of Histone H3 Phosphorylation: A direct downstream target of Aurora B, the phosphorylation of histone H3 at Serine 10 is inhibited.

-

Defective Chromosome Alignment and Segregation: Inhibition of Aurora B disrupts the proper attachment of microtubules to kinetochores, leading to chromosome misalignment at the metaphase plate.

-

Failure of Cytokinesis: Aurora B is essential for the final stages of cell division. Its inhibition often results in a failure of cytokinesis, leading to the formation of polyploid cells.

-

Induction of Apoptosis: The accumulation of mitotic errors and polyploidy ultimately triggers programmed cell death (apoptosis).

Experimental Protocols

Biochemical Kinase Assay (In Vitro)

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against Aurora kinases.

Materials:

-

Recombinant human Aurora A, B, or C enzyme

-

Peptide substrate (e.g., Kemptide)

-

ATP (with [γ-33P]ATP for radioactive detection)

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 12.5 mM KCl, 2.5 mM NaF, 0.6 mM DTT, 6.25 mM MnCl2)

-

This compound stock solution (in DMSO)

-

P30 nitrocellulose filters

-

20% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction cocktail containing the assay buffer, peptide substrate, and ATP.

-

Add purified recombinant Aurora kinase to the reaction cocktail.

-

Serially dilute this compound in DMSO and add to the reaction mixture. Include a no-compound (DMSO only) control.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding 20% phosphoric acid.

-

Spot the reaction mixture onto P30 nitrocellulose filters to capture the phosphorylated peptide.

-

Wash the filters extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the no-compound control and determine the IC50 value by non-linear regression analysis.

Experimental Workflow: Biochemical Kinase Assay

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes a method to assess the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution following treatment with this compound.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

6-well plates

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., ice-cold 70% ethanol)

-

Staining solution (e.g., PBS containing propidium iodide and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat the cells with this compound at the desired concentration for a specific time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in the propidium iodide/RNase A staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Conclusion

This compound is a well-characterized and highly selective inhibitor of Aurora kinases, with primary activity against Aurora B. Its mechanism of action, centered on the disruption of critical mitotic processes, leads to anti-proliferative and pro-apoptotic effects in cancer cells. The detailed protocols provided herein serve as a guide for the further investigation and application of this compound in cancer research and drug development.

References

Preliminary In Vivo Studies of ZM-447439: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM-447439 is a potent and selective, ATP-competitive inhibitor of Aurora kinases, demonstrating notable activity against Aurora A and Aurora B.[1][2] These serine/threonine kinases are key regulators of mitosis, and their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy. Preliminary in vivo studies have been crucial in elucidating the therapeutic potential and mechanistic underpinnings of this compound. This technical guide provides a comprehensive overview of these early in vivo investigations, focusing on quantitative data, detailed experimental protocols, and the signaling pathways involved.

Mechanism of Action

In vitro assays have shown that this compound inhibits Aurora A and Aurora B with IC50 values of 110 nM and 130 nM, respectively.[2] However, in vivo studies suggest a predominant inhibition of Aurora B. The primary mechanism of action of this compound involves the disruption of critical mitotic processes. Inhibition of Aurora B kinase activity by this compound leads to a cascade of cellular events, including:

-

Failed Chromosome Alignment and Segregation: The compound compromises the spindle integrity checkpoint, leading to improper chromosome alignment on the metaphase plate and subsequent segregation errors.

-

Inhibition of Cytokinesis: Treatment with this compound results in a failure of cytokinesis, the final stage of cell division, leading to the formation of polyploid cells.

-

Induction of Apoptosis: Ultimately, the mitotic catastrophe induced by this compound triggers programmed cell death (apoptosis). This apoptotic response is mediated through a p53-dependent pathway and involves the mitochondrial pathway, with key roles for the pro-apoptotic proteins Bak and Bax.[3]

-

Inhibition of Histone H3 Phosphorylation: A key molecular marker of Aurora B kinase activity is the phosphorylation of histone H3 at Serine 10. This compound has been shown to effectively inhibit this phosphorylation event in vivo.

Quantitative In Vivo Efficacy

While detailed quantitative data from in vivo xenograft studies are limited in publicly available literature, the anti-tumor activity of this compound has been demonstrated. The following table summarizes available in vitro IC50 data for various cancer cell lines, which has informed the rationale for in vivo testing.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| BON | Gastroenteropancreatic Neuroendocrine Tumor | 3 | 72 |

| QGP-1 | Gastroenteropancreatic Neuroendocrine Tumor | 0.9 | 72 |

| MIP-101 | Gastroenteropancreatic Neuroendocrine Tumor | 3 | 72 |

| A549 | Non-small cell lung cancer | 0.5 | 48 |

| H1299 | Non-small cell lung cancer | 1.1 | 48 |

| MCF-7 | Breast cancer | 3.1 | 48 |

| HepG2 | Hepatocellular carcinoma | 3.3 | 48 |

Experimental Protocols

Detailed in vivo experimental protocols for this compound are not extensively published. However, based on standard practices for xenograft studies and available information for similar compounds, a general methodology can be outlined.

Animal Models

-

Species: Athymic nude mice (nu/nu) or severe combined immunodeficient (SCID) mice are commonly used to prevent rejection of human tumor xenografts.

-

Tumor Implantation: Human cancer cell lines (e.g., SW620 colon adenocarcinoma) are cultured and then subcutaneously injected into the flank of the mice. Tumor growth is monitored regularly using calipers.[4][5]

Drug Formulation and Administration

-

Formulation: A common vehicle for in vivo administration of hydrophobic compounds like this compound involves a mixture of solvents to ensure solubility and bioavailability. One suggested formulation consists of:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline[6]

-

-

Administration Route: Intraperitoneal (i.p.) or intravenous (i.v.) injections are typical routes for administering therapeutic agents in these models. Oral administration may also be explored depending on the compound's pharmacokinetic properties.

Dosing Regimen

The specific dosage and schedule for this compound in vivo are not well-documented in the provided search results. Dosing would typically be determined through maximum tolerated dose (MTD) studies and would likely involve daily or intermittent injections for a defined period.

Efficacy Assessment

-

Tumor Growth Inhibition: The primary endpoint is typically the measurement of tumor volume over time. The percentage of tumor growth inhibition (% TGI) is calculated by comparing the tumor volume in treated animals to that in vehicle-treated control animals.

-

Pharmacodynamic Markers: To confirm target engagement in vivo, tumor and/or surrogate tissues can be analyzed for biomarkers such as the inhibition of histone H3 phosphorylation.

-

Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess the toxicity of the treatment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general workflow for in vivo efficacy studies.

Signaling Pathways

Caption: this compound inhibits Aurora B, leading to mitotic disruption and p53-mediated apoptosis.

Experimental Workflow

Caption: General workflow for assessing the in vivo efficacy of this compound in a xenograft model.

Conclusion

Preliminary in vivo studies have established this compound as a promising anti-cancer agent that functions by inhibiting Aurora B kinase, leading to mitotic catastrophe and apoptosis. While the available quantitative in vivo efficacy data is not extensive, the mechanistic understanding provides a strong rationale for its therapeutic potential. Further detailed studies are warranted to fully characterize its in vivo anti-tumor activity, pharmacokinetic profile, and optimal dosing strategies to guide potential clinical development.

References

- 1. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Aurora kinase inhibitor ZM447439 accelerates first meiosis in mouse oocytes by overriding the spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. ZM447439, a novel promising aurora kinase inhibitor, provokes antiproliferative and proapoptotic effects alone and in combination with bio- and chemotherapeutic agents in gastroenteropancreatic neuroendocrine tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

ZM-447439 and its Effect on Histone H3 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZM-447439 is a potent and selective, ATP-competitive inhibitor of Aurora kinases, with primary activity against Aurora A and Aurora B.[1] These serine/threonine kinases are crucial regulators of mitosis, and their inhibition has significant consequences for cell cycle progression and viability, making them attractive targets for oncology drug development. A primary downstream effect of Aurora kinase inhibition by this compound is the marked reduction in the phosphorylation of histone H3 at serine 10 (H3S10ph). This phosphorylation event is a hallmark of mitosis, essential for proper chromosome condensation and segregation. This technical guide provides an in-depth overview of the mechanism of action of this compound, its targeted effects on histone H3 phosphorylation, quantitative data from key studies, detailed experimental protocols for assessing this effect, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to this compound and Histone H3 Phosphorylation

The Aurora kinase family, comprising Aurora A, B, and C, plays a pivotal role in orchestrating various mitotic events.[2] Aurora B, a component of the chromosomal passenger complex (CPC), is particularly critical for the phosphorylation of histone H3 on serine 10, a modification that initiates on pericentromeric heterochromatin in the G2 phase and spreads throughout the chromosomes during prophase and metaphase. This phosphorylation is indispensable for the recruitment of proteins that regulate chromosome condensation and the proper attachment of microtubules to kinetochores.

This compound was one of the first-in-class small molecule inhibitors of Aurora kinases to be extensively characterized.[3] By competing with ATP for the kinase binding site, this compound effectively blocks the catalytic activity of Aurora A and Aurora B.[1] This inhibition leads to a cascade of mitotic defects, including failed cytokinesis, endoreduplication, and ultimately, apoptosis in many cancer cell lines.[4] A direct and measurable consequence of this compound activity is the significant, dose-dependent reduction of histone H3 serine 10 phosphorylation.[3][4]

Quantitative Data: The Inhibitory Effects of this compound

The efficacy of this compound has been quantified in various in vitro and cell-based assays. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (nM) | Selectivity Notes |

| Aurora A | 110 | Over 8-fold more selective for Aurora A/B compared to MEK1, Src, and Lck.[1] |

| Aurora B | 130 | Little to no effect on CDK1/2/4, Plk1, and Chk1.[1] |

| LCK | 880 | |

| Src | 1,030 | |

| MEK1 | 1,790 |

Table 2: Cellular Effects of this compound on Histone H3 Phosphorylation

| Cell Line / System | This compound Concentration | Treatment Duration | Effect on Histone H3 Phosphorylation | Reference |

| Xenopus Egg Extracts | 2 µM | N/A | No reduction observed. | [3] |

| Xenopus Egg Extracts | 20 µM | N/A | Almost complete blockage of histone H3 phosphorylation.[3] | [3] |

| Acute Myeloid Leukemia (AML) Cell Lines | Not specified | 48 hours | Significant decrease in phosphorylation to 60% of the control level. | |

| Primary AML Patient Samples | 0.1 µM | 48 hours | Inhibition of phosphorylation to 58% of the control level. | |

| Hep2 Carcinoma Cells | Not specified | Not specified | Reduced histone H3 phosphorylation at Ser10.[4] | [4] |

Signaling Pathway and Mechanism of Action

This compound exerts its effect on histone H3 phosphorylation by directly inhibiting Aurora B kinase. The signaling pathway is a critical component of the mitotic regulatory network.

Caption: this compound competitively inhibits Aurora B kinase, preventing the phosphorylation of Histone H3 at Serine 10.

Experimental Protocols

The following are detailed methodologies for assessing the effect of this compound on histone H3 phosphorylation.

Western Blotting for Phospho-Histone H3

This protocol is designed to qualitatively and semi-quantitatively measure the levels of phosphorylated histone H3 in cell lysates.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).

-

Cell Lysis: Aspirate the culture medium and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% SDS-PAGE gel and run until adequate separation of low molecular weight proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-histone H3 (Ser10) (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation. Also, probe a separate membrane or strip the original membrane and re-probe with an antibody for total histone H3 as a loading control.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Detection: Wash the membrane as in step 9. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-histone H3 signal to the total histone H3 signal.

Flow Cytometry for Phospho-Histone H3

This protocol allows for the quantitative analysis of histone H3 phosphorylation on a per-cell basis, often in conjunction with cell cycle analysis.

-

Cell Culture and Treatment: As described in the Western Blotting protocol.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with PBS.

-

Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at -20°C.

-

Permeabilization and Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a permeabilization buffer (e.g., PBS with 0.25% Triton X-100) for 15 minutes at room temperature.

-

Wash the cells with PBS containing 1% BSA.

-

Resuspend the cells in the PBS/BSA buffer and add the primary antibody against phospho-histone H3 (Ser10) conjugated to a fluorophore (e.g., FITC or Alexa Fluor 488). Incubate for 1 hour at room temperature in the dark.

-

-

DNA Staining: Wash the cells and resuspend them in a solution containing a DNA dye such as propidium iodide (PI) and RNase A.

-

Data Acquisition: Analyze the cells on a flow cytometer.

-